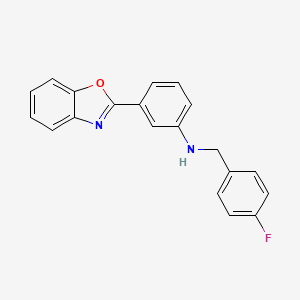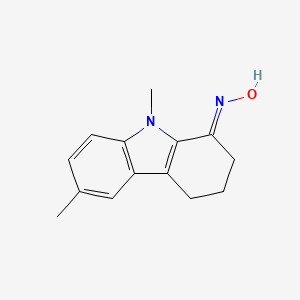![molecular formula C18H17ClN2O2 B5491176 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035 and is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase.
Applications De Recherche Scientifique
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in cancer research. It is a selective inhibitor of EGFR tyrosine kinase, which is overexpressed in various types of cancer. PD153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mécanisme D'action
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone inhibits the activity of EGFR tyrosine kinase by binding to its ATP-binding site. This prevents the autophosphorylation of the receptor and downstream signaling pathways, which are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects:
PD153035 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting EGFR signaling. It also inhibits angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Additionally, PD153035 has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PD153035 in lab experiments is its selectivity for EGFR tyrosine kinase, which allows for specific targeting of cancer cells. However, one limitation is that PD153035 has a short half-life and is rapidly metabolized in vivo, which may affect its efficacy.
Orientations Futures
Future research on 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone could focus on developing more stable analogs with improved pharmacokinetic properties. Additionally, PD153035 could be further studied for its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, combination therapies with PD153035 and other cancer therapies could be explored to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone involves the reaction of 2-chloro-5-methylphenol with 3-chloropropylamine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzonitrile in the presence of a catalyst. The final product is obtained after purification and isolation steps.
Propriétés
IUPAC Name |
3-[3-(2-chloro-5-methylphenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-13-7-8-15(19)17(11-13)23-10-4-9-21-12-20-16-6-3-2-5-14(16)18(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZMDYRRXHVYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furoyl)-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperazine](/img/structure/B5491095.png)
![N-methyl-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5491101.png)

![3-[2-(3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5491116.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5491121.png)

![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)
![2-tert-butyl-6-[2-(2-ethoxyethoxy)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5491179.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)
![4-{1-cyano-2-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzoic acid](/img/structure/B5491187.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5491188.png)
![3-[(2-methoxy-5-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5491193.png)